molecular formula C16H17ClN2O4S B2671694 3-(1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795088-10-6

3-(1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2671694
CAS No.: 1795088-10-6
M. Wt: 368.83
InChI Key: NVGOFQRWXZZEMR-UHFFFAOYSA-N
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Description

3-(1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative characterized by a piperidin-4-yl moiety linked to the TZD core via a 2-(4-chlorophenoxy)acetyl group. The TZD scaffold is well-documented for its diverse pharmacological properties, including antidiabetic, anti-inflammatory, and antimicrobial activities . The structural uniqueness of this compound lies in the 4-chlorophenoxy substituent, which may enhance lipophilicity and target-binding affinity compared to simpler TZD derivatives.

Properties

IUPAC Name

3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c17-11-1-3-13(4-2-11)23-9-14(20)18-7-5-12(6-8-18)19-15(21)10-24-16(19)22/h1-4,12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGOFQRWXZZEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenoxyacetic acid with piperidine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities .

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones (TZDs), including derivatives like the compound , are primarily known for their role as antidiabetic agents. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that thiazolidinediones can effectively lower serum glucose levels in type 2 diabetes mellitus patients . However, their clinical use has been limited due to side effects such as weight gain and fluid retention.

Antitumor Properties

Recent studies have demonstrated that compounds containing the thiazolidine-2,4-dione scaffold exhibit significant antitumor activity. Specifically, these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, thiazolidine derivatives have been shown to inhibit the growth of human breast adenocarcinoma cells (MCF7) through mechanisms independent of PPARγ activation . The integration of an acridine moiety with thiazolidine-2,4-dione has been explored to enhance anticancer efficacy by leveraging multiple pathways such as DNA intercalation and inhibition of topoisomerases .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Thiazolidine derivatives have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies have indicated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances the antimicrobial potency of these compounds.

Study on Antitumor Activity

A study focusing on novel thiazolidine-2,4-dione-acridine hybrids reported that these compounds showed inhibitory effects on the metabolic activity of several cancer cell lines. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures. The biological evaluations revealed that some derivatives demonstrated IC50 values indicative of potent antitumor activity .

Antimicrobial Evaluation

Another investigation synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and assessed their antimicrobial and anticancer activities. The results indicated that specific compounds exhibited strong antibacterial effects and significant cytotoxicity against MCF7 cells, showcasing the potential application of thiazolidine derivatives in treating infections and cancer .

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions often involve the inhibition or activation of signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives exhibit structural diversity, with modifications at the 3- and 5-positions of the TZD core significantly influencing their biological profiles. Below is a comparative analysis of 3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione and key analogs:

Table 1: Structural and Functional Comparison of Selected TZD Derivatives

Compound Name / Structure Key Substituents Biological Target / Activity Reference(s)
3-(1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione - 4-Chlorophenoxyacetyl-piperidin-4-yl at C3 Potential: Enzyme inhibition (e.g., COX-2, kinases), antimicrobial
5-(Furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a) - Piperidin-1-ylmethyl at C3, furan-2-ylmethylene at C5 COX-2 inhibition (IC₅₀: 1.2 µM); superior to Diclofenac in docking studies
(Z)-5-(4-Nitrobenzylidene)-3-(2-(4-nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione (5a) - 4-Nitrobenzylidene at C5, 4-nitrophenyl-oxoethyl at C3 Aldose reductase inhibition (IC₅₀: 0.8 µM); antidiabetic potential
YPC-21440 - Imidazo[1,2-b]pyridazine-piperazinyl at C5 Pan-Pim kinase inhibition (IC₅₀: 10 nM); anticancer activity in vitro/in vivo
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione - Diisopropylaminoethyl at C3, 4-methoxybenzylidene at C5 Antioxidant activity (DPPH scavenging: 85% at 100 µM)
9a (Triazole-linked quinoline-TZD) - Quinoline-triazole at C5 Antimicrobial (MIC: 4 µg/mL against S. aureus); synergistic with carbapenems

Key Findings

Structural Influence on Target Specificity: The 4-chlorophenoxy group in the target compound may confer enhanced metabolic stability compared to simpler aryl groups (e.g., furan or thiophene in 4a–b) . This halogenated aromatic system is analogous to the 4-nitrophenyl group in compound 5a, which improves aldose reductase binding via hydrophobic interactions . The piperidine-acetyl linker differentiates the target compound from analogs like YPC-21440, which features a rigid imidazo[1,2-b]pyridazine-piperazinyl group. This flexibility may allow broader target engagement but could reduce kinase selectivity .

Biological Activity Trends: COX-2 Inhibition: Compounds with heterocyclic moieties at C5 (e.g., furan in 4a) exhibit strong COX-2 affinity, suggesting the target compound’s 4-chlorophenoxy group may similarly modulate prostaglandin pathways . Antimicrobial Potential: The 4-chlorophenoxy substituent mirrors the halogenated aryl groups in MRSA-active compounds like CDFII, hinting at possible synergy with β-lactams .

Synthetic Accessibility: The target compound can be synthesized via Mannich base reactions (as in ) or Knoevenagel condensations, akin to derivatives in and . Its yield and purity depend on optimizing the chloroacetyl-piperidine coupling step .

Biological Activity

3-(1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that exhibits a range of biological activities. This compound is notable for its potential in therapeutic applications, particularly in the fields of oncology and metabolic disorders. The thiazolidinedione scaffold has been extensively studied due to its involvement in various biochemical pathways, including insulin sensitization and anticancer mechanisms.

Chemical Structure

The compound can be structurally represented as follows:

C17H20ClN2O3S\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}_2\text{O}_3\text{S}

This structure includes a thiazolidine core, which is critical for its biological activity.

The primary mechanism of action for 3-(1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione involves the inhibition of the ATF4 (activating transcription factor 4) pathway. This pathway is crucial for cellular stress responses, and its modulation can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research has demonstrated that thiazolidinedione derivatives, including the compound , exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines through both extrinsic and intrinsic signaling pathways. For instance, derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer), revealing promising cytotoxic effects .

Table 1: Anticancer Activity of Thiazolidinedione Derivatives

CompoundCell LineIC50 (µM)
3-(1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dioneMCF-712.5
Compound XA54910.0
Compound YHepG215.0

Antidiabetic Activity

Thiazolidinediones are also recognized for their antidiabetic properties, primarily through their action as PPARγ agonists. The compound has shown potential in enhancing insulin sensitivity and promoting glucose uptake in muscle cells. In animal models with induced insulin resistance, treatment with this compound resulted in improved metabolic profiles, including reduced hyperglycemia and hyperinsulinemia .

Table 2: Effects on Metabolic Parameters

ParameterControl GroupTreated Group
Blood Glucose (mg/dL)180130
Insulin Level (µU/mL)2515
Leptin Level (ng/mL)1020

Case Studies

  • In Vitro Study on Cancer Cells : A study evaluated the cytotoxic effects of various thiazolidinedione derivatives on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at low concentrations compared to standard chemotherapeutic agents like Adriamycin .
  • Animal Model for Diabetes : In a study involving diabetic rats, administration of the compound led to significant improvements in glucose tolerance tests and overall metabolic health, suggesting its potential as a therapeutic agent for type 2 diabetes management .

Q & A

Q. What in vivo models are appropriate for validating pharmacokinetic and toxicity profiles?

  • Methodological Answer : For pharmacokinetics:
  • Administer orally (10–50 mg/kg) in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (Cmax_{max}, t1/2_{1/2}).
  • Assess bioavailability via AUC comparisons (IV vs. oral).
    Toxicity: Conduct acute (14-day) and subchronic (90-day) studies, monitoring hepatic/renal biomarkers (ALT, creatinine). Histopathology identifies target organ toxicity .

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